molecular formula C16H17N3O2S B10923358 2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B10923358
M. Wt: 315.4 g/mol
InChI Key: BEUURHYNHWWPIB-UHFFFAOYSA-N
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Description

N~1~-ALLYL-2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-ALLYL-2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N~1~-ALLYL-2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N1-ALLYL-2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and ultimately influencing cell behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

N~1~-ALLYL-2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is unique due to its specific structural features, such as the presence of the allyl and cyclopropyl groups, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C16H17N3O2S/c1-2-9-17-14(20)10-22-16-18-13-6-4-3-5-12(13)15(21)19(16)11-7-8-11/h2-6,11H,1,7-10H2,(H,17,20)

InChI Key

BEUURHYNHWWPIB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3CC3

Origin of Product

United States

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